molecular formula C10H12O2 B15343842 2-Butyl-p-benzoquinone CAS No. 4197-70-0

2-Butyl-p-benzoquinone

Cat. No.: B15343842
CAS No.: 4197-70-0
M. Wt: 164.20 g/mol
InChI Key: AMQCWFKKFGSNNA-UHFFFAOYSA-N
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Description

2-Butyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butyl-p-benzoquinone can be synthesized through the oxidation of 2-butylphenol. One common method involves the use of oxidizing agents such as manganese dioxide in the presence of sulfuric acid and a cosolvent . Another method employs bis(salicylidene)ethylenediiminocobalt(II) (salcomine) as a catalyst in the presence of oxygen .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-p-benzoquinone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex quinones.

    Reduction: It can be reduced to hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: More complex quinones.

    Reduction: Hydroquinones.

    Substitution: Various substituted quinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-p-benzoquinone
  • 2,5-Di-tert-butyl-p-benzoquinone
  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

Uniqueness

2-Butyl-p-benzoquinone is unique due to its specific butyl substitution, which imparts distinct chemical properties and reactivity compared to other quinones. This substitution can influence its redox potential and its interactions with other molecules, making it suitable for specific applications in chemistry and biology .

Properties

CAS No.

4197-70-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-butylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7H,2-4H2,1H3

InChI Key

AMQCWFKKFGSNNA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C=CC1=O

Origin of Product

United States

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